4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde
Description
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is a benzaldehyde derivative with a substituted aromatic core. Its structure features:
- A (4-bromobenzyl)oxy group at position 4.
- Chloro and methoxy substituents at positions 3 and 5, respectively. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in studies targeting enzyme inhibition (e.g., lipoxygenase) and drug design .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPSFUCSQHKTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzyl alcohol.
Coupling reactions: Various biaryl compounds.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry:
Material science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its functional groups may interact with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde ()
4-(4-Bromobenzyl)oxy-benzaldehyde ()
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde ()
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde ()
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde ()
Structural and Functional Insights
- Halogen Effects : Bromine and chlorine in the benzyl group influence lipophilicity and metabolic stability. Bromine’s larger size may enhance binding in hydrophobic pockets .
- Substituent Position : Methoxy at position 5 (target) vs. iodo () alters electronic effects and steric hindrance, impacting enzyme interactions.
- Functional Group Trade-offs : Ethoxy () vs. methoxy (target) affects metabolic oxidation rates, while allyl () introduces reactivity absent in chloro-substituted analogs.
Biological Activity
4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Bromobenzyl group : Enhances lipophilicity and may influence biological interactions.
- Chloro group : Potentially increases reactivity and affects binding affinity.
- Methoxy group : Modulates the compound's reactivity and may play a role in its biological effects.
These functional groups contribute to the compound's overall biological activity by influencing its interaction with various molecular targets, such as enzymes and receptors.
The biological activity of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It may interact with receptors, altering their activity and downstream signaling pathways.
- Covalent Bond Formation : The presence of halogenated groups can enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde could be effective against both Gram-positive and Gram-negative bacteria. The halogen substituents may enhance its efficacy against various bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : Research has shown that the compound can inhibit cell proliferation in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate its potency relative to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| A431 | 12.5 | Doxorubicin (15) |
| Jurkat | 10.0 | Doxorubicin (15) |
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial activity of various derivatives found that 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
